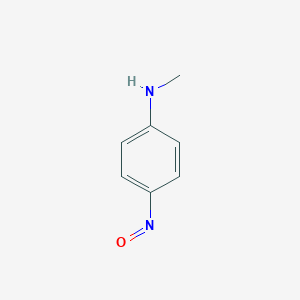
N-Methyl-4-nitrosoaniline
Cat. No. B077442
Key on ui cas rn:
10595-51-4
M. Wt: 136.15 g/mol
InChI Key: ZPHCTSKOFFWBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04675355
Procedure details


Initially, 107 g (1.0 mol) of N-methylaniline was added dropwise to a methyl alcohol solution containing 40% HCl with stirring at a temperature between 5° and 10° C. for one and a half hours. Thereafter, 80 g (1.12 mol) of sodium nitrite, of a purity of 97%, was added to the solution obtained at 5° C. After stirring at a temperature between 15° and 25° C. for 15 hours, the solution was poured in 2 l of ice water and the water solution was neutralized to pH 8 with aqueous ammonia after stirring for 15 minutes. Thereafter, 500 ml of heptane was added to the solution. After stirring at a temperature between 10° and 20° C. for 2 hours, the crystals obtained were filtered, washed sufficiently on the filter paper and thereafter dried with hot-air at 50° C. for 48 hours. 69.5 g of N-methyl-p-nitrosoaniline of a melting point of 115°~117° C. was obtained. The yield was 51.1%.





[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Five



Yield
51.1%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[N:10]([O-])=[O:11].[Na+].N>CCCCCCC.O.CO>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([N:10]=[O:11])=[CH:5][CH:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
107 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at a temperature between 5° and 10° C. for one and a half hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained at 5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at a temperature between 15° and 25° C. for 15 hours
|
|
Duration
|
15 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring for 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at a temperature between 10° and 20° C. for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed sufficiently on the filter paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried with hot-air at 50° C. for 48 hours
|
|
Duration
|
48 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=CC=C(C=C1)N=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 69.5 g | |
| YIELD: PERCENTYIELD | 51.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
